Diethyl cromoglycate

Descripción general

Descripción

Diethyl cromoglycate is a derivative of sodium cromoglycate, a bischromone derivative used primarily for the prophylactic treatment and maintenance of bronchial asthma by preventing the release of histamine in the body . It is known for its pale yellow to pale beige color and is hygroscopic in nature .

Métodos De Preparación

The preparation of diethyl cromoglycate involves several steps. Initially, 2,6-dihydroxy acetophenone reacts with diethyl oxalate to produce 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester. This intermediate then reacts with 1,3-dibromo-2-propanol (or epoxy chloropropane) to form chromoglycic acid diethyl ester . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Preparation of Diethyl Cromoglycate

Preparation Method: A patent describes a method for preparing this compound that involves reacting 2,6-dihydroxy acetophenone with diethyl oxalate to produce 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester . This intermediate then reacts with 1,3-dibromo-2-propanol or epichlorohydrin to yield this compound . The process involves a substitution cyclization dehydration reaction, followed by a continuous substitution reaction under alkaline conditions .

Reaction Conditions: The molar ratio of 1,3-dibromo-2-propanol or epichlorohydrin to 2,6-dihydroxy acetophenone is controlled within a range of 0.5:1 to 2:1 to ensure the reaction produces primarily this compound .

Yield Improvement: Protecting one phenolic hydroxyl group in the 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester molecule prevents multimolecular polycondensation, increasing the yield of this compound .

Hydrolysis Reaction to Produce Cromolyn Sodium

Hydrolysis Process: this compound can be converted into cromolyn sodium through a hydrolysis reaction . This involves mixing this compound with an inorganic base (such as sodium hydroxide, sodium carbonate, or sodium bicarbonate) in an ethanol-water solution . The reaction is typically conducted at 50-80°C, followed by cooling to precipitate the cromolyn sodium .

Reaction Conditions: The molar ratio of the inorganic base to this compound is maintained between 2:1 and 4:1, with a preferred range of 2.5:1 to 3.5:1 .

Reaction with Hydrated Electrons

Scavenging of Hydrated Electrons: Disodium cromoglycate (DSCG), a related compound, reacts efficiently with hydrated electrons (e-aq), which are produced by photolysis of potassium ferrocyanide solutions .

Rate Constant: The rate constant k for the reaction between e-aq and DSCG is 2.92 x 10^10 M^-1s^-1, determined through competition experiments using the spin trap 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) .

Implications: DSCG's efficiency in scavenging e-aq suggests it can compete with oxygen to prevent the radiolytic formation of superoxide radicals (O2-.), which are implicated in vascular disorders following ischemia and ionizing radiation .

Formation of Metal Complexes

Metal Complex Formation: Cromolyn can form complexes with metals such as zinc (Zn2+), magnesium (Mg2+), and calcium (Ca2+) . These complexes have been characterized using Raman spectroscopy, Powder X-Ray Diffraction (PXRD), Scanning Electron Microscopy with Energy Dispersive Spectroscopy (SEM-EDS), Thermogravimetric Analysis (TGA), and Single Crystal X-Ray Diffraction (SCXRD) .

Properties of Metal Complexes: The empirical formulas and other properties of these complexes are detailed in the table below :

| Property | Cromolyn-Zn | Cromolyn-Mg | Cromolyn-Ca |

|---|---|---|---|

| Empirical Formula | $$Zn2(C46H40O28)]·7H2O | $$Mg(C23H24O16)]·H2O | $$Ca2(C46H48O32)]·4H2O |

| Formula Weight (g/mol) | 1297.63 | 598.75 | 1265.06 |

| Space Group | C2/c | P1̅ | P21/n |

| ρcalc (g/cm3) | 1.692 | 1.604 | 1.618 |

| Metal Complex Stability | ~75% in 5 hours | ~80% in 6 hours | ~85% in 6 hours |

Dissolution Profiles: The dissolution profiles of these metal complexes indicate a slow release of cromolyn, with maximum concentrations reached after 1 hour. The release rate varies, with Cromolyn-Zn, Cromolyn-Mg, and Cromolyn-Ca showing high stability and slow degradation over time .

Reaction with Amines

Amide Drug Synthesis: Cromoglicic acid can react with amines to form amide derivatives . A one-pot procedure involves reacting cromoglicic acid with two equivalents of amine and three equivalents of triethylamine in dichloromethane, followed by the addition of thionyl chloride at room temperature .

Reaction Conditions: The reaction mixture is stirred for 5–20 minutes at room temperature, and the product is recovered by evaporating the solvent and washing with 1 N HCl and 1 N NaOH .

Ring-Opening Reactions

Dimethylamine-Mediated Ring-Opening: N, N-dimethyl-4-oxo-4H-chromene-2-carboxamides undergo ring-opening reactions mediated by dimethylamine, forming ( E)-2-( N, N-dimethylamino)-3-(2-hydroxybenzoyl)acrylamides .

Reaction Kinetics: The reaction follows third-order kinetics, as monitored by UV spectroscopy . A mechanistic sequence has been proposed to explain these kinetics .

Aplicaciones Científicas De Investigación

Antiallergic Properties

Diethyl cromoglycate is primarily used in the management of asthma and other allergic conditions. It functions by stabilizing mast cells, preventing their degranulation, and thus inhibiting the release of histamine and other inflammatory mediators. This mechanism makes it effective in reducing the severity of allergic reactions.

- Case Study : A long-term study highlighted the efficacy of DEC in patients with bronchial asthma, demonstrating significant improvements in lung function and reduced frequency of asthma attacks when used as a prophylactic treatment .

Treatment of Allergic Rhinitis

DEC has been investigated for its potential to alleviate symptoms associated with allergic rhinitis. Clinical trials have shown that it can reduce nasal congestion and other symptoms when administered as a nasal spray.

- Clinical Findings : Research published in various medical journals indicates that DEC effectively reduces the need for rescue medications among patients suffering from seasonal allergies .

Analytical Chemistry

In analytical chemistry, DEC serves as a reference material for quality control and method development. Its stable chemical properties make it suitable for various analytical techniques, including chromatography.

- Application Example : DEC is utilized in the calibration of instruments used for detecting allergens in food products, ensuring compliance with safety regulations .

Biological Research

DEC has been studied for its interactions with cellular processes, particularly in relation to immune responses. Its ability to inhibit mast cell activation has made it a subject of interest in immunological studies.

- Research Insight : Studies have shown that DEC can modulate cytokine production in response to allergens, providing insights into its role in immune regulation .

Pharmaceutical Development

The pharmaceutical industry employs DEC in the formulation of various medications aimed at treating allergic conditions. Its properties as a mast cell stabilizer make it an essential component in developing antiallergic drugs.

- Formulation Example : DEC is included in formulations designed to improve the delivery and efficacy of active ingredients in treating chronic respiratory diseases .

Production Standards

DEC is also used as a standard compound in industrial applications, particularly for ensuring consistency and quality in pharmaceutical manufacturing processes.

| Application Area | Specific Use | Outcome |

|---|---|---|

| Medical | Asthma treatment | Reduced frequency of attacks |

| Scientific Research | Reference material | Improved accuracy in analytical methods |

| Industrial | Pharmaceutical formulations | Enhanced drug delivery systems |

Mecanismo De Acción

Diethyl cromoglycate exerts its effects by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), which are mediators of type I allergic reactions . It may also reduce the release of inflammatory leukotrienes and inhibit calcium influx .

Comparación Con Compuestos Similares

Diethyl cromoglycate is compared with other similar compounds such as:

Sodium cromoglycate: Both compounds are used to prevent allergic reactions, but this compound has a different ester group, which may affect its pharmacokinetics and pharmacodynamics.

Cromolyn sodium: Shares a close chemical resemblance to this compound and is used for similar therapeutic purposes.

These comparisons highlight the unique properties and potential advantages of this compound in various applications.

Actividad Biológica

Diethyl cromoglycate (DEC), a compound with the molecular formula C₂₇H₂₄O₁₁, is primarily known for its role as a mast cell stabilizer. It is utilized in treating allergic conditions such as asthma and allergic rhinitis. This article explores the biological activity of DEC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

DEC's primary mechanism involves stabilizing mast cells, which are crucial in allergic responses. By preventing mast cell degranulation, DEC inhibits the release of inflammatory mediators like histamine and leukotrienes. This stabilization helps to mitigate symptoms associated with allergic reactions, including inflammation and bronchoconstriction.

Key Mechanisms:

- Mast Cell Stabilization : DEC prevents the degranulation of mast cells, thereby reducing the release of histamines and other inflammatory substances.

- Inhibition of Inflammatory Mediators : DEC has been shown to inhibit the release of slow-reacting substances of anaphylaxis, contributing to its therapeutic effects in allergic conditions.

- Interaction with Cellular Components : Research indicates that DEC interacts with various cellular components involved in allergic responses, enhancing our understanding of mast cell function.

Therapeutic Applications

DEC is primarily used in the management of:

- Asthma : It is effective as a preventive treatment for asthma, particularly in pediatric populations .

- Allergic Rhinitis : DEC helps alleviate symptoms associated with hay fever and other allergic conditions.

Research Findings

Numerous studies have investigated the biological activity and efficacy of DEC. Here are some notable findings:

- Efficacy in Asthma Management :

- Cancer Research :

-

Comparative Studies :

- A comparison between DEC and other mast cell stabilizers like sodium cromoglycate reveals that DEC has unique properties that make it suitable for chronic management rather than acute symptom relief.

Case Studies

Several case studies highlight the clinical relevance of DEC:

- A case study involving a 29-year-old man with pollen allergy demonstrated immediate adverse reactions treated effectively with DEC, showcasing its role in managing acute allergic responses .

- In animal models, DEC has shown promise in reducing tumor volume in pancreatic cancer studies, suggesting potential applications beyond allergy treatment .

Data Table: Comparative Mechanisms and Effects

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | C₂₇H₂₄O₁₁ | Mast cell stabilization | Prevents degranulation without antihistaminic effects |

| Sodium Cromoglycate | C₂₃H₁₆O₁₁ | Mast cell stabilization | More commonly used clinically |

| Ketotifen | C₂₁H₂₂N₂O₂ | Antihistamine; mast cell stabilizer | Acts as a histamine receptor antagonist |

| Olopatadine | C₂₁H₂₃N₃O₃ | Antihistamine; mast cell stabilization | Dual action on H1 receptors and mast cells |

Propiedades

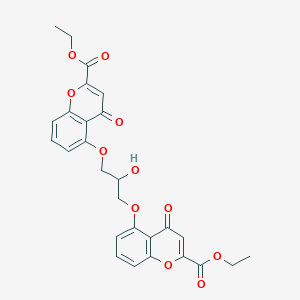

IUPAC Name |

ethyl 5-[3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O11/c1-3-33-26(31)22-11-16(29)24-18(7-5-9-20(24)37-22)35-13-15(28)14-36-19-8-6-10-21-25(19)17(30)12-23(38-21)27(32)34-4-2/h5-12,15,28H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBBSLDXYDBFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167164 | |

| Record name | Cromophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16150-45-1 | |

| Record name | 2,2′-Diethyl 5,5′-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16150-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cromophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016150451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cromophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 5,5'-((2-hydroxy-1,3-propanediyl)bis(oxy))bis(4-oxo) diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 5,5'-((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY))BIS(4-OXO-4H-CHROMENE-2-CARBOXYLATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMU3BJ0QSN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.